5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Overview
Description
5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the 5-position, a methyl group at the 1-position, and an amine group at the 3-position of the pyrazolo[3,4-b]pyridine core. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in medicinal chemistry and drug design.
Mechanism of Action
Target of Action
It is known that pyrazolo[3,4-b]pyridines, the class of compounds to which this molecule belongs, have been extensively studied for their diverse biological activities .
Mode of Action
Pyrazolo[3,4-b]pyridines are known to interact with their targets in a manner that is highly dependent on the specific substituents present at various positions on the pyrazolo[3,4-b]pyridine core .
Result of Action
Compounds within the pyrazolo[3,4-b]pyridine class have been associated with a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with a variety of enzymes and proteins, including kinases and phosphatases. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to alterations in cellular signaling pathways. For instance, this compound has been found to inhibit certain kinases, thereby affecting downstream signaling cascades that regulate cell proliferation and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote or inhibit cell growth. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, resulting in shifts in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it may degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis. These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the use of this compound in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters, and it may bind to intracellular proteins that facilitate its localization to particular cellular compartments. The distribution of this compound within tissues can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes. For example, nuclear localization may enhance its ability to regulate gene expression, while mitochondrial localization could influence cellular energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the iodination of a precursor compound, such as 5-bromo-1H-pyrazolo[3,4-b]pyridine. The iodination can be achieved using N-iodosuccinimide (NIS) as the iodinating agent. The reaction proceeds under mild conditions, often at room temperature, to yield the desired iodinated intermediate. The intermediate is then subjected to further functionalization to introduce the methyl and amine groups at the respective positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as palladium catalysts and ligands are commonly used for substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 5-position, while oxidation and reduction reactions can modify the amine group to form corresponding oxides or reduced amines.
Scientific Research Applications
5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored as a potential inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation.
Drug Design: The unique structure of the compound makes it a valuable scaffold for designing new drugs with improved efficacy and selectivity.
Biological Studies: The compound is used in biological studies to understand its interaction with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
- 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
- 5-Fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Uniqueness
5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in various chemical reactions and improve its binding affinity to molecular targets compared to its bromine, chlorine, and fluorine analogs .
Properties
IUPAC Name |
5-iodo-1-methylpyrazolo[3,4-b]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN4/c1-12-7-5(6(9)11-12)2-4(8)3-10-7/h2-3H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMWJVYMRHQTQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)I)C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743603 | |
Record name | 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766515-35-9 | |
Record name | 5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.